4-Bromo-5-iodo-6-methyl-1-tetrahydropyran-2-YL-indazole
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Overview
Description
4-Bromo-5-iodo-6-methyl-1-tetrahydropyran-2-YL-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of bromine, iodine, and methyl substituents, as well as an oxan-2-yl group attached to the indazole core. The unique combination of these substituents imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-iodo-6-methyl-1-tetrahydropyran-2-YL-indazole typically involves multi-step procedures. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-bromo-3-iodo-4-methylbenzaldehyde, the compound can be synthesized through a series of reactions including nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-iodo-6-methyl-1-tetrahydropyran-2-YL-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine or iodine atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted indazole derivatives .
Scientific Research Applications
4-Bromo-5-iodo-6-methyl-1-tetrahydropyran-2-YL-indazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-5-iodo-6-methyl-1-tetrahydropyran-2-YL-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives such as:
- 4-Bromo-5-iodo-6-methylindazole
- 4-Bromo-5-iodo-1-(oxan-2-yl)indazole
- 5-Iodo-6-methyl-1-(oxan-2-yl)indazole
Uniqueness
The uniqueness of 4-Bromo-5-iodo-6-methyl-1-tetrahydropyran-2-YL-indazole lies in its specific combination of substituents, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and iodine atoms, along with the oxan-2-yl group, allows for unique interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions .
Properties
IUPAC Name |
4-bromo-5-iodo-6-methyl-1-(oxan-2-yl)indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrIN2O/c1-8-6-10-9(12(14)13(8)15)7-16-17(10)11-4-2-3-5-18-11/h6-7,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCUMXRWNQZRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2C3CCCCO3)C(=C1I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrIN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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